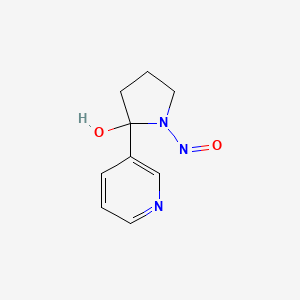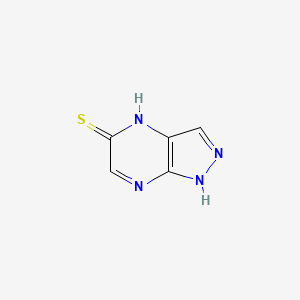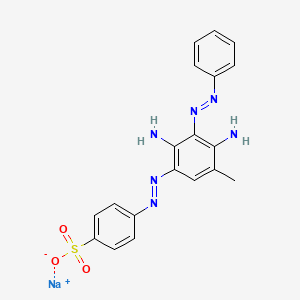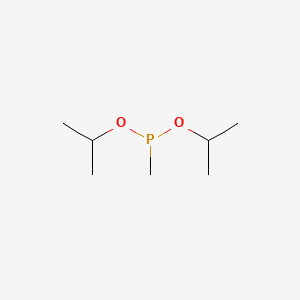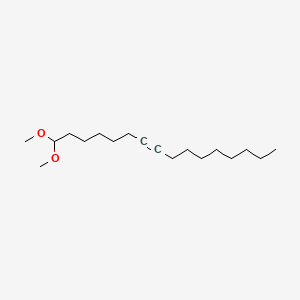
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolium core with azo and indole substituents, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate typically involves a multi-step process. The initial step often includes the formation of the triazolium core, followed by the introduction of azo and indole groups through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature and pH can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to new derivatives with different functionalities.
Reduction: Reduction reactions can break down the azo group, resulting in simpler compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions like temperature, solvent, and pH are tailored to optimize the reaction efficiency and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce simpler aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including dyes and polymers, due to its stable and versatile chemical properties.
Wirkmechanismus
The mechanism by which Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium chloride
- 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium bromide
Uniqueness
Compared to similar compounds, Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate stands out due to its sulphate counterion, which can influence its solubility, stability, and reactivity. This unique feature makes it particularly valuable in applications where these properties are critical.
Eigenschaften
CAS-Nummer |
84787-88-2 |
|---|---|
Molekularformel |
C36H34N12O4S |
Molekulargewicht |
730.8 g/mol |
IUPAC-Name |
(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;sulfate |
InChI |
InChI=1S/2C18H16N6.H2O4S/c2*1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;1-5(2,3)4/h2*3-12H,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
VUAVPUTXQKFKMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


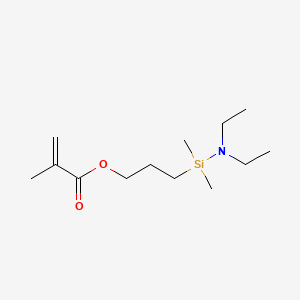
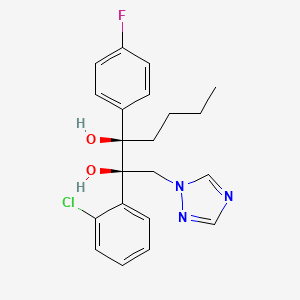
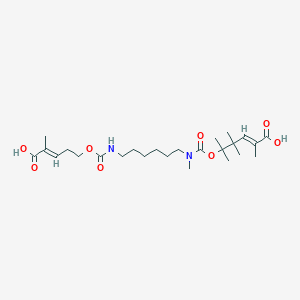
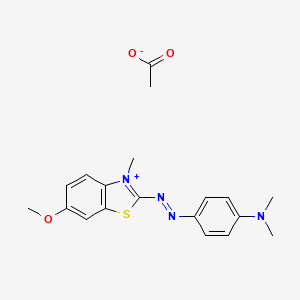


![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
